(R)-2,2,6-Trimethylmorpholine
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Overview
Description
®-2,2,6-Trimethylmorpholine is a chiral morpholine derivative characterized by the presence of three methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,6-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of ®-2,2,6-Trimethylmorpholine may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to achieve selective methylation of the morpholine ring.
Chemical Reactions Analysis
Types of Reactions
®-2,2,6-Trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield demethylated products.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of ®-2,2,6-Trimethylmorpholine.
Reduction: Demethylated morpholine derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
®-2,2,6-Trimethylmorpholine has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2,2,6-Trimethylmorpholine involves its interaction with specific molecular targets and pathways. As a chiral compound, it can exhibit enantioselective binding to enzymes and receptors, influencing biological activity. The presence of methyl groups can affect its lipophilicity and membrane permeability, thereby modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethylpiperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.
2,2,6-Trimethylmorpholine N-oxide: An oxidized form of ®-2,2,6-Trimethylmorpholine.
2,2,6-Trimethylmorpholine-4-carboxylic acid: A carboxylated derivative.
Uniqueness
®-2,2,6-Trimethylmorpholine is unique due to its chiral nature and the specific arrangement of methyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and ligand in various reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(6R)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
OQUWOWHKASMPNF-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNCC(O1)(C)C |
Canonical SMILES |
CC1CNCC(O1)(C)C |
Origin of Product |
United States |
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